molecular formula C14H19NO4 B157081 (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid CAS No. 28862-89-7

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid

Cat. No.: B157081
CAS No.: 28862-89-7
M. Wt: 265.3 g/mol
InChI Key: JSHXJPFZKBRLFU-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid is a chiral compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. One common method is the reaction of the amino acid with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the free amino group to participate in various biochemical reactions. This selective deprotection is crucial in peptide synthesis and other applications where precise control over functional groups is required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanoic acid lies in its benzyloxycarbonyl group, which provides specific reactivity and stability under certain conditions. This makes it particularly useful in applications where selective deprotection and functional group compatibility are essential .

Properties

IUPAC Name

(2R,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHXJPFZKBRLFU-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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